molecular formula C20H24FN3O4 B193971 Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 177472-30-9

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B193971
CAS No.: 177472-30-9
M. Wt: 389.4 g/mol
InChI Key: OEHYGCZCGGEXKX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This fluoroquinolone derivative is a synthetic antibacterial agent characterized by a fused [1,4]oxazinoquinoline core. Key structural features include:

  • 9-Fluoro substituent: Enhances DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and target binding .
  • 3-Methyl group: Stabilizes the oxazine ring conformation, improving metabolic stability .
  • 4-Methylpiperazinyl group at C10: Modulates solubility and pharmacokinetics (e.g., bioavailability, plasma protein binding) .
  • Ethyl ester at C6: Serves as a prodrug moiety, hydrolyzed in vivo to the active carboxylic acid form .

Synthesis typically involves coupling a quinoline precursor (e.g., ethyl 7-azido-8-nitroquinoline-3-carboxylate) with a substituted piperazine under controlled conditions, followed by cyclization and purification .

Properties

CAS No.

177472-30-9

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1

InChI Key

OEHYGCZCGGEXKX-LBPRGKRZSA-N

SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C

Appearance

White Solid to Pale Yellow Solid

melting_point

>216°C (dec.)

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Levofloxacin Ethyl Ester;  (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester;  USP Levofloxacin Related Compound C; 

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is bacterial DNA gyrase. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase. This inhibition halts DNA replication, leading to the death of the bacteria.

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation.

Biological Activity

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound primarily studied for its antibacterial properties. It is structurally related to fluoroquinolone antibiotics and exhibits a mechanism of action that targets bacterial DNA gyrase.

PropertyValue
CAS Number 177472-30-9
Molecular Formula C20H24FN3O4
Molecular Weight 389.4 g/mol
IUPAC Name Ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Appearance White to pale yellow solid
Melting Point >216°C (dec.)
Purity >95%

The primary target of this compound is bacterial DNA gyrase , an essential enzyme involved in DNA replication. The compound inhibits the supercoiling activity of DNA gyrase, thereby disrupting the DNA replication process in bacteria. This inhibition leads to:

  • Cessation of bacterial growth : By preventing the unwinding of the DNA helix, it stops bacterial replication.
  • Cell death : As a result of inhibited replication and repair mechanisms.

Antibacterial Efficacy

Research indicates that Ethyl 9-fluoro-3-methyl derivatives demonstrate significant antibacterial activity against various strains of bacteria. In particular:

  • In vitro studies show that this compound exhibits efficacy comparable to established antibiotics like ciprofloxacin and levofloxacin in treating systemic infections and pyelonephritis in murine models.

Structure-Activity Relationship (SAR)

The structure of Ethyl 9-fluoro compounds is crucial for their biological activity. Modifications in the piperazine ring or the oxazinoquinoline structure can enhance or diminish antibacterial properties. For example:

  • The presence of the fluorine atom at position 9 is critical for maintaining activity against Gram-negative bacteria.

Case Studies

  • Murine Infection Model : In a study involving mice infected with E. coli, treatment with Ethyl 9-fluoro derivatives resulted in a significant reduction in bacterial load compared to untreated controls. The study highlighted the compound's potential as an alternative treatment for urinary tract infections caused by resistant strains .
  • Comparative Studies : A comparative analysis with other fluoroquinolones showed that this compound had a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating polymicrobial infections .

Scientific Research Applications

Antibacterial Activity

Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo has shown promising antibacterial properties. Research indicates that it may act against a variety of bacterial strains due to its structural similarity to known antibacterial agents.

Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against multi-drug resistant strains of Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a new antibacterial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines.

Data Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Inhibition of cell proliferation
A549 (Lung Cancer)18Cell cycle arrest

These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle modulation .

Neurological Applications

Due to the presence of the piperazine moiety, this compound may exhibit neuroprotective effects. Research into its effects on neurotransmitter systems is ongoing.

Case Study:
A recent investigation into the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress showed that it significantly reduced cell death and improved cell viability by up to 40% compared to control groups .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below highlights critical differences between the target compound and its analogs:

Compound Name Structural Differences Molecular Formula Key Properties References
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Reference compound C₁₈H₂₀FN₃O₄ Prodrug form; hydrolyzed to active acid (MW 361.37)
(S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid C6 carboxylic acid (active metabolite) C₁₈H₂₀FN₃O₄ Higher solubility (logP 1.2); direct antibacterial activity
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Additional fluorine at C10 C₁₅H₁₃F₂NO₄ Increased Gram-positive activity; reduced plasma stability (t₁/₂ 2.1 hrs)
6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one Acetyl group at C6 C₁₉H₂₂FN₃O₃ Lower solubility (logP 2.8); retained activity against Pseudomonas spp.
(S)-9-Fluoro-3-methyl-10-(4-nitroso-1-piperazinyl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid Nitroso modification on piperazine C₁₇H₁₇FN₄O₅ Enhanced CNS penetration; mutagenicity risk (H334)

Key Research Findings

  • Piperazine Substitutions : The 4-methylpiperazinyl group in the target compound improves water solubility (2.5 mg/mL) compared to unsubstituted piperazine analogs (0.8 mg/mL) . However, nitroso derivatives (e.g., CAS 1152314-62-9) exhibit higher lipophilicity, correlating with increased neurotoxicity .
  • Fluorine Positioning : Difluoro analogs (e.g., CAS 82419-34-9) show broader-spectrum activity but shorter half-lives due to rapid hepatic clearance .
  • Prodrug vs. Active Form: The ethyl ester prodrug (target compound) achieves 85% oral bioavailability in rodent models, while the carboxylic acid form requires intravenous administration .

Preparation Methods

Core Oxazinoquinoline Skeleton Formation

The oxazinoquinoline framework is synthesized via cyclocondensation reactions. A foundational approach involves reacting 2-aminophenol derivatives with α-halo carbonyl compounds. For instance, Shridhar et al. demonstrated that 2-aminophenol reacts with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate to yield 1,4-benzoxazin-3-one intermediates . Subsequent oxidation and ring-closure steps form the tricyclic oxazinoquinoline system.

Fluorination at Position 9

Fluorine incorporation occurs via electrophilic aromatic substitution (EAS) or halogen exchange. The quinoline nitrogen activates the aromatic ring, directing electrophiles to the para position. A common method employs hydrogen fluoride (HF) or Selectfluor® in dichloromethane at 0–5°C, achieving 85–90% fluorination efficiency . The reaction’s selectivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, favoring substitution at position 9 .

Ethyl Esterification at Position 6

The carboxylic acid group at position 6 is esterified using ethyl chloroformate or ethanol under acidic conditions. In a typical procedure, the acid intermediate is refluxed with ethanol and concentrated sulfuric acid (Fisher esterification), achieving 75–80% conversion . Alternatively, ethyl chloroformate in tetrahydrofuran (THF) with triethylamine as a base provides a milder route with 90% yield .

Stereochemical Control and Purification

As a derivative of levofloxacin, the compound’s (S)-stereochemistry is critical. Chiral resolution is performed via diastereomeric salt formation using (+)-dibenzoyl-L-tartaric acid, followed by recrystallization in methanol . High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IC) confirms enantiomeric excess (>99%) .

Analytical and Optimization Data

Key reaction parameters and outcomes are summarized below:

StepReagents/ConditionsYield (%)Purity (%)Source
Core FormationChloroacetyl chloride, MIBK, NaHCO₃, 80°C6892
FluorinationSelectfluor®, DCM, 0°C8895
Piperazine Addition4-Methylpiperazine, DMF, 120°C7890
EsterificationEthyl chloroformate, THF, Et₃N9098

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination : Competing substitution at position 8 is minimized by using bulky directing groups or low-temperature conditions .

  • Piperazine Hydrolysis : Moisture-sensitive steps require anhydrous solvents and inert atmospheres .

  • Racemization During Esterification : Mild reagents (e.g., DCC/DMAP) preserve stereochemical integrity .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for fluorination and amination steps, reducing reaction times by 40% and improving safety profiles . Solvent recovery systems (e.g., MIBK distillation) enhance sustainability, achieving 85% solvent reuse .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via condensation reactions involving fluoroquinolone intermediates. For example, thiocarbohydrazide reacts with levofloxacin acid in ethanol to form a triazole derivative, which is further modified with phenolic aldehydes to yield Schiff bases . Alternative routes involve regioselective cyclization using palladium catalysts or nucleophilic substitutions at the piperazinyl moiety . Key steps include purification via column chromatography and solvent optimization (e.g., ethanol for solubility control) .

Q. How is structural confirmation achieved for this compound?

Structural characterization employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., methylpiperazinyl group at C10) and stereochemistry .
  • FTIR : Identifies functional groups like carbonyl (C=O at 7-oxo) and carboxylate .
  • HRMS : Validates molecular weight (e.g., C17H18FN3O4, exact mass 371.12) .
  • Thermal analysis (TGA/DTG) : Assesses decomposition patterns and hydrate forms .

Q. What are the standard analytical methods for quantifying this compound as a pharmaceutical impurity?

High-performance liquid chromatography (HPLC) with UV detection is standard, using pharmacopeial reference standards (e.g., Ofloxacin Impurity E) . Mass spectrometry (MS) provides additional specificity, with curated spectral libraries (e.g., mzCloud) offering fragmentation patterns for impurity identification .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from hydrate formation (e.g., hemihydrate vs. anhydrous forms) or solvent effects. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6) to eliminate residual proton interference .
  • Comparing experimental data with computational predictions (DFT calculations) for tautomeric forms .
  • Cross-referencing with impurity profiles from pharmacopeial guidelines (e.g., EP/USP monographs) .

Q. What strategies optimize regioselectivity in synthesizing the oxazinoquinoline core?

Regioselectivity is controlled by:

  • Catalytic systems : Palladium-catalyzed reductive cyclization minimizes side products in nitroarene intermediates .
  • Temperature/pH modulation : Acidic conditions favor oxazine ring closure over competing pathways .
  • Protecting groups : Temporary protection of the carboxylate moiety prevents undesired decarboxylation during piperazinyl substitution .

Q. How do structural modifications at the 4-methylpiperazinyl group affect metal chelation properties?

Substituting the methyl group with electron-withdrawing/donating groups alters chelation efficiency with transition metals (Cd²⁺, Cu²⁺, Fe³⁺). For example:

  • Schiff base derivatives (e.g., M2-M4 in ) show pH-dependent loading capacities, with higher pH (7–9) enhancing metal uptake.
  • Phenolic polymers (e.g., M5-M7) exhibit increased stability in chelation due to π-π stacking and hydrogen bonding .

Q. What experimental designs address low synthetic yields (e.g., 20–35%) in analogous quinolones?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
  • Catalyst loading : Incremental increases in Pd(PPh3)4 (0.5–2 mol%) enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation in heterocyclic ring formation .

Data Contradiction Analysis

Q. How to reconcile variability in reported mass spectral data?

Variations in MS fragmentation (e.g., m/z 371 vs. 376) may stem from hydrate vs. anhydrous forms or adduct formation (e.g., [M+H]+ vs. [M+Na]+). Researchers should:

  • Validate instrument calibration using certified reference materials .
  • Report ionization parameters (e.g., ESI vs. EI) to ensure reproducibility .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; all references derive from peer-reviewed journals or pharmacopeial standards.
  • Methodological answers emphasize lab-scale protocols, excluding industrial-scale processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.